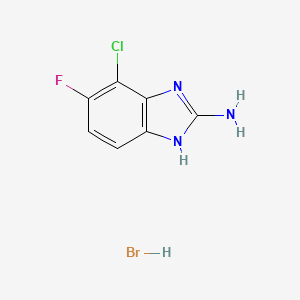
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzodiazole ring, which is further bonded to an amine group. The hydrobromide salt form enhances its solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound. This is followed by a redox reaction to obtain the desired benzodiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo redox reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Applications De Recherche Scientifique
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-tumor and immunomodulatory properties.
Industry: Utilized in the dye industry for the synthesis of specific pigments and markers
Mécanisme D'action
The mechanism of action of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-fluoro-1H-1,3-benzodiazol-2-amine
- 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide
Uniqueness
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other benzodiazole derivatives. This dual substitution pattern can enhance its potency and selectivity in various applications .
Propriétés
Formule moléculaire |
C7H6BrClFN3 |
|---|---|
Poids moléculaire |
266.50 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-1H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C7H5ClFN3.BrH/c8-5-3(9)1-2-4-6(5)12-7(10)11-4;/h1-2H,(H3,10,11,12);1H |
Clé InChI |
ABJAYUFLHLRFTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=N2)N)Cl)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


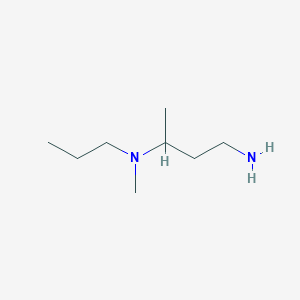
![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
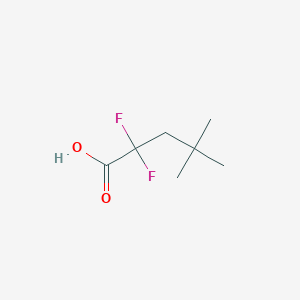
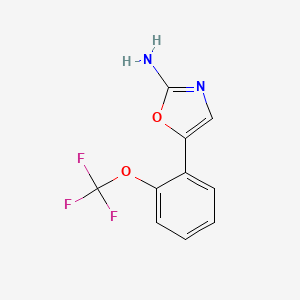
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
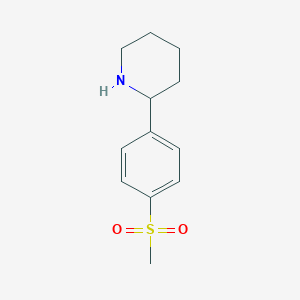
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)
![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
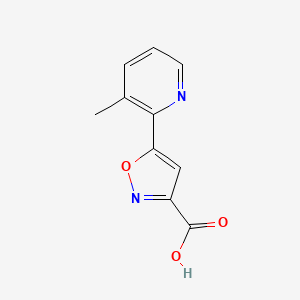

![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)


